molecular formula C22H24N2O2 B2957241 N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)cinnamamide CAS No. 1207061-48-0

N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)cinnamamide

カタログ番号 B2957241
CAS番号: 1207061-48-0
分子量: 348.446
InChIキー: BWVFHWOJPRHGPO-DHZHZOJOSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroisoquinoline derivatives involves a four-step procedure . This includes acylation of 2- (3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)anilines at the amino group with isobutyryl chloride, reduction of the endocyclic C=N bond in N - [2- (3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)phenyl]isobutyramides, N -alkylation of N - [2- (3,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-1-yl)phenyl]isobutyramides to N - [2- (2,3,3-trimethyl-1,2,3,4-tetrahydroisoquinolin-1-yl)phenyl]isobutyramides, and acid hydrolysis of the latter .

科学的研究の応用

Cinnamic Acid Derivatives in Anticancer Research Cinnamic acid and its derivatives, such as N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)cinnamamide, have garnered attention in medicinal research due to their anticancer potential. The chemical versatility of cinnamic acids allows for a variety of biological activities, making them a focus of anticancer research. Recent investigations highlight the synthesis and biological evaluation of various cinnamoyl derivatives, indicating their underexploited potential in anticancer applications since their first clinical use in 1905. This comprehensive review suggests a promising direction for future research in utilizing cinnamic acid derivatives as anticancer agents (De, Baltas, & Bedos-Belval, 2011).

Tetrahydroisoquinolines in Therapeutics The tetrahydroisoquinoline scaffold, part of the chemical structure of N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)cinnamamide, plays a significant role in therapeutics. Initially known for neurotoxicity, certain tetrahydroisoquinolines were later found to prevent Parkinsonism in mammals. Their role has been expanded into anticancer antibiotics, with notable successes such as trabectedin's FDA approval for treating soft tissue sarcomas. A review covering patents from 2010 to 2015 on therapeutic activities of tetrahydroisoquinoline derivatives highlights their potential across various domains, including cancer and central nervous system disorders. This reflects the broad therapeutic applications of tetrahydroisoquinoline derivatives and their promise in drug discovery (Singh & Shah, 2017).

Isoquinoline Derivatives in Modern Therapeutics Isoquinoline derivatives exhibit a wide range of biological activities, underlining their importance in modern therapeutics. These compounds, including structures related to N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)cinnamamide, have shown promising potentials against various diseases due to their anti-fungal, anti-Parkinsonism, anti-tubercular, anti-tumor, and other properties. The review highlights the less known yet significant biological potentials of isoquinoline derivatives and their synthetic modifications, providing valuable insights for medicinal chemists in drug development (Danao et al., 2021).

特性

IUPAC Name

(E)-N-[2-(2-methylpropanoyl)-3,4-dihydro-1H-isoquinolin-7-yl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O2/c1-16(2)22(26)24-13-12-18-9-10-20(14-19(18)15-24)23-21(25)11-8-17-6-4-3-5-7-17/h3-11,14,16H,12-13,15H2,1-2H3,(H,23,25)/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWVFHWOJPRHGPO-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。